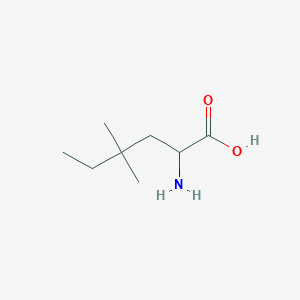

2-Amino-4,4-dimethylhexanoic acid

Description

Overview of Non-Proteinogenic Amino Acids in Synthetic Chemistry and Chemical Biology

Non-proteinogenic amino acids, which are not among the 22 naturally encoded in the genome for protein synthesis, represent a vast and diverse chemical space for scientific exploration. rsc.org These unique building blocks, either synthesized in the laboratory or found in nature, are instrumental in overcoming some of the limitations of their proteinogenic counterparts. gesundheitsindustrie-bw.de Their applications are wide-ranging, from the development of peptide-based therapeutics with enhanced stability and efficacy to the creation of novel biomaterials and molecular probes. gesundheitsindustrie-bw.deresearchgate.net

The introduction of non-proteinogenic amino acids into peptide sequences can confer resistance to enzymatic degradation, a critical factor in drug design. gesundheitsindustrie-bw.de Furthermore, their varied side-chain functionalities and stereochemistries allow for the precise tuning of a molecule's conformational properties, which is essential for achieving high binding affinity and selectivity for biological targets. nih.gov In chemical biology, these synthetic amino acids serve as powerful tools for elucidating complex biological processes, enabling researchers to probe protein structure and function in ways not possible with natural amino acids alone. gesundheitsindustrie-bw.deresearchgate.net

Significance of Alpha-Substituted and Branched Amino Acids in Molecular Design

Within the diverse family of non-proteinogenic amino acids, those with alpha-substitution and branched side chains hold particular importance in molecular design. The presence of a substituent on the alpha-carbon atom, other than a hydrogen, introduces significant steric hindrance, which can dramatically influence the conformational freedom of the amino acid and any peptide in which it is incorporated. nih.gov This steric bulk can be strategically employed to induce specific secondary structures, such as helices or turns, in peptides that would otherwise be flexible and disordered. nih.gov

Branched-chain amino acids, both natural and synthetic, are crucial for creating well-defined three-dimensional structures. The branching in the side chain can restrict rotational freedom, leading to more rigid molecular architectures. This pre-organization is highly desirable in the design of ligands for protein receptors, as it can reduce the entropic penalty of binding and lead to higher affinity. A study on tetrapeptides highlighted that a sterically hindered, β-branched amino acid can promote the formation of specific turn structures, which are critical for molecular recognition events. caltech.edu The synthesis of unnatural amino acids with branched side chains, such as 2-amino-4-ethylhexanoic acid, has been shown to significantly affect the activity of enzymes like chymotrypsin (B1334515) due to steric hindrance. researchgate.net

Current Research Landscape and Academic Importance of 2-Amino-4,4-dimethylhexanoic acid

While specific, in-depth research articles focusing exclusively on this compound are not abundant in publicly available literature, its academic importance can be inferred from the extensive research on analogous α,α-disubstituted and branched-chain amino acids. The synthesis of such compounds is an active area of investigation, with researchers developing new methodologies to overcome the challenges associated with their sterically demanding nature. rsc.orgnih.gov

The primary interest in compounds like this compound lies in their potential to serve as modifiers of peptide conformation. nih.gov The presence of two methyl groups on the fourth carbon and an amino group on the second carbon presents a unique structural motif. This specific arrangement of alkyl groups is expected to impose significant conformational constraints on peptide backbones, making it a valuable tool for designing peptides with predictable and stable structures.

The academic pursuit of such molecules is driven by the need for novel tools in drug discovery and chemical biology. The ability to precisely control molecular shape is fundamental to designing molecules that can interact specifically with biological targets. Although detailed experimental data on peptides containing this compound is limited, the established principles of conformational control by branched and α-substituted amino acids strongly suggest its utility in these areas. Further research is needed to fully elucidate the specific conformational preferences it induces and to exploit its potential in the design of new bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-amino-4,4-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-4-8(2,3)5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |

InChI Key |

UUJYECQXYRUUEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 4,4 Dimethylhexanoic Acid and Its Stereoisomers

Stereoselective Synthesis Approaches to 2-Amino-4,4-dimethylhexanoic acid Enantiomers

The controlled synthesis of specific enantiomers of this compound is crucial for its application in drug discovery and development, as different stereoisomers can exhibit distinct biological activities. nih.gov Key strategies to achieve high stereoselectivity include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis offers an efficient route to enantiomerically pure amino acids by employing a small amount of a chiral catalyst to generate a large quantity of a single stereoisomer. nih.govresearchgate.net While direct examples for this compound are not prevalent in the reviewed literature, general principles of asymmetric catalysis for α-amino acid synthesis are applicable.

One prominent approach involves the asymmetric hydrogenation of dehydroamino acid precursors. Chiral transition metal complexes, often with rhodium or ruthenium centers and chiral phosphine (B1218219) ligands, can catalyze the addition of hydrogen across the double bond with high enantioselectivity. Another powerful method is the asymmetric alkylation of glycine (B1666218) derivatives. nih.gov Chiral phase-transfer catalysts or metal complexes can direct the alkylation of a glycine enolate equivalent to produce the desired enantiomer. nih.gov For instance, chiral BINOL-derived aldehydes have been used to catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.gov

| Catalytic System | Reaction Type | Key Features |

| Chiral Rhodium/Ruthenium Complexes | Asymmetric Hydrogenation | High enantioselectivity for the reduction of dehydroamino acid precursors. |

| Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | Enables the stereocontrolled alkylation of glycine enolates. |

| Chiral BINOL-derived Aldehydes | Asymmetric α-Functionalization | Catalyzes the direct functionalization of N-unprotected amino esters. nih.gov |

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stoichiometric chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. This method is particularly useful for the synthesis of sterically hindered amino acids.

A common strategy involves the use of chiral oxazolidinones, popularized by David A. Evans. These auxiliaries can be acylated with a protected glycine derivative, and the resulting adduct can undergo diastereoselective alkylation. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. Subsequent removal of the auxiliary yields the desired α-amino acid. For example, the synthesis of a chiral β-amino acid with three contiguous chiral centers utilized a diphenyl-2-oxazolidinone auxiliary to achieve better crystallinity of intermediates. sci-hub.st

Another approach employs chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. mdpi.comnih.gov These complexes can be diastereoselectively alkylated, and subsequent hydrolysis removes the chiral ligand and the metal, affording the enantiomerically enriched amino acid. mdpi.comnih.gov This method has been successfully applied to the large-scale synthesis of complex amino acids like (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com

| Chiral Auxiliary | Key Reaction | Advantages |

| Evans Oxazolidinones | Diastereoselective Alkylation | High diastereoselectivity, well-established methodology. |

| Ni(II) Schiff Base Complexes | Diastereoselective Alkylation | Recyclable auxiliary, applicable to large-scale synthesis. mdpi.comnih.gov |

| Camphorsultam | Various Reactions | Provides high asymmetric induction in reactions like Michael additions. wikipedia.org |

| Pseudoephedrine | Alkylation | Can be used as a chiral auxiliary for the alkylation of glycine derivatives. wikipedia.org |

Biocatalytic Routes for Enantiopure this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. nih.gov This approach is increasingly recognized for its potential in producing enantiopure amino acids in an environmentally friendly manner. nih.govresearchgate.net

Enzymes such as amino acid dehydrogenases can catalyze the reductive amination of α-keto acids to produce the corresponding α-amino acids with high enantiopurity. rsc.org A biocatalytic platform combining a deuteration catalyst with amino acid dehydrogenases has been developed for the synthesis of multiply isotopically labeled amino acids. rsc.org Another strategy involves the use of transaminases, which can transfer an amino group from a donor molecule to a keto acid acceptor.

For the synthesis of unusual amino acids, multi-enzyme cascade reactions are being developed. mdpi.com For example, a dual-enzyme system can be used for the one-pot preparation of enantiopure unusual α-amino acids from α-hydroxy acids. mdpi.com While specific examples for this compound are not detailed, these general biocatalytic methods represent a promising avenue for its enantioselective synthesis.

Novel Total Synthesis Strategies for this compound Derivatives

The total synthesis of complex amino acid derivatives often requires multi-step sequences that allow for the construction of the carbon skeleton and the introduction of functional groups with precise stereochemical control. For instance, the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a component of homophymine A, was achieved using Evans' asymmetric alkylation and an anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester as key steps. researchgate.net

Another strategy for constructing γ-branched amino acids involves the reaction of Garner's aldehyde with a lithiated species, followed by hydrogenation. The stereoselectivity of the hydrogenation can be influenced by the existing stereocenters in the molecule. researchgate.net

Protecting Group Chemistry in the Synthesis of Sterically Hindered Alpha-Amino Acids

The synthesis of α-amino acids, particularly sterically hindered ones, necessitates the use of protecting groups for the amino and carboxyl functionalities to prevent unwanted side reactions during chain elongation or modification. peptide.comresearchgate.net The choice of protecting groups is critical and they must be orthogonal, meaning one can be removed without affecting the other. iris-biotech.de

Common α-amino protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.comresearchgate.net The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for their selective removal. iris-biotech.de For the carboxyl group, esters such as methyl, ethyl, or benzyl (B1604629) esters are commonly employed.

In the synthesis of sterically hindered dipeptides, a new approach that reduces the need for protecting groups has been developed, proceeding through an intramolecular O,N-acyl transfer pathway. acs.org However, for more complex syntheses, such as the incorporation of sterically demanding C(α,α)-dibenzylglycine into a peptide, specific protecting group strategies and coupling reagents are required. nih.gov For instance, after incorporating the hindered amino acid, further chain extension can be difficult with standard coupling reagents, but the use of a preformed amino acid symmetrical anhydride (B1165640) can lead to nearly quantitative yields. nih.gov

| Protecting Group | Functionality Protected | Removal Conditions |

| Boc (tert-butyloxycarbonyl) | α-Amino | Acidic (e.g., TFA) iris-biotech.de |

| Fmoc (9-fluorenylmethoxycarbonyl) | α-Amino | Basic (e.g., piperidine) iris-biotech.de |

| Z (Benzyloxycarbonyl) | α-Amino | Hydrogenolysis |

| tBu (tert-Butyl) | Carboxyl, Hydroxyl | Acidic (e.g., TFA) iris-biotech.de |

| Bzl (Benzyl) | Carboxyl | Hydrogenolysis |

Photoredox Catalysis in Unnatural Alpha-Amino Acid Synthesis Relevant to this compound

Photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural α-amino acids, enabling the formation of carbon-carbon bonds under mild conditions. nih.govrsc.org This methodology often utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer processes to generate radical intermediates. nih.gov

One strategy involves the stereoselective addition of a C-radical to a chiral glyoxylate-derived N-sulfinyl imine. nih.govrsc.org The radical can be generated from ubiquitous carboxylic acids or aliphatic alcohols, making this a versatile and atom-economical approach. nih.govnih.gov The stereochemical outcome is controlled by the chiral N-sulfinyl group, which directs the approach of the radical. nih.gov

Metallaphotoredox catalysis, combining a photocatalyst with a transition metal catalyst like nickel, has also been employed for the synthesis of optically pure unnatural amino acids. princeton.edu This dual catalytic system can facilitate cross-electrophile couplings, for example, between a bromoalkyl intermediate and an aryl halide, to generate a diverse array of amino acid analogues. princeton.edu

Chemical Transformations and Reactivity of 2 Amino 4,4 Dimethylhexanoic Acid

Reactions at the Alpha-Carbon and Adjacent Positions

The reactivity of the alpha-carbon in 2-Amino-4,4-dimethylhexanoic acid is central to its utility in synthesizing more complex molecules. This position is subject to substitution reactions that proceed through key intermediates, although the steric bulk of the 4,4-dimethylhexyl side chain can significantly influence reaction kinetics.

Electrophilic Substitution at the Alpha-Carbon

Electrophilic substitution at the alpha-carbon of amino acids is not a direct process but is typically achieved via the formation of a nucleophilic enol or enolate intermediate. libretexts.orgyoutube.com The process begins with the deprotonation of the alpha-hydrogen, which is made acidic by the adjacent carboxyl group. In the presence of a base, the alpha-carbon can be deprotonated to form an enolate, or under acidic conditions, it can tautomerize to an enol. youtube.comyoutube.com These intermediates are the actual nucleophiles that react with electrophiles.

The general mechanism involves:

Protection: The amino and carboxylic acid groups are usually protected to prevent side reactions. The amino group is often protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), and the carboxylic acid is often converted to an ester.

Intermediate Formation: A strong base is used to remove the proton from the alpha-carbon, creating a planar enolate intermediate. libretexts.org

Electrophilic Attack: The enolate then attacks an incoming electrophile (E+), adding it to the alpha-carbon.

Deprotection: The protecting groups are removed to yield the alpha-substituted amino acid.

For this compound, the presence of the bulky side chain does not directly prevent enolate formation, but it can sterically hinder the approach of the electrophile, potentially requiring more forcing reaction conditions or leading to lower yields compared to less-hindered amino acids.

Alkylation and Derivatization via Enolate Intermediates

The alkylation of the alpha-carbon is a powerful method for creating novel amino acids and is a prime example of derivatization via an enolate intermediate. youtube.comlibretexts.org After forming the enolate of a suitably protected this compound derivative (e.g., an N-protected ester), it can be treated with an alkylating agent, such as an alkyl halide. libretexts.org This is a classic SN2 reaction where the enolate acts as the nucleophile. youtube.com

The choice of base, solvent, and reaction temperature is critical to control the reaction and minimize side reactions, such as racemization or O-alkylation. Lithium diisopropylamide (LDA) is a common choice of base for generating the kinetic enolate. youtube.com

Table 1: Potential Alpha-Alkylation Reactions

| Alkylating Agent | Reagent Example | Potential Product Structure (After Hydrolysis) |

|---|---|---|

| Methyl Halide | Iodomethane (CH₃I) | 2-Amino-2,4,4-trimethylhexanoic acid |

| Benzyl (B1604629) Halide | Benzyl Bromide (BnBr) | 2-Amino-2-benzyl-4,4-dimethylhexanoic acid |

Amino Group Functionalization and Peptide Coupling Chemistry

The primary amine of this compound is a key site for functionalization, most notably in the formation of amide bonds for peptide synthesis. youtube.com Chemical modification of this group allows for the attachment of various molecular tags or the creation of peptide chains. researchgate.net

Common functionalization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form N-acyl derivatives.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated amino acids.

Peptide coupling is the most significant transformation. To form a peptide bond, the carboxylic acid of an incoming amino acid must be "activated" to make it a better electrophile for the nucleophilic amino group of this compound. youtube.com This is accomplished using coupling reagents, which convert the hydroxyl of the carboxylic acid into a better leaving group. youtube.compeptide.com While effective, the steric hindrance from the 4,4-dimethylhexyl side chain may slow the coupling reaction, sometimes necessitating the use of more potent coupling reagents or extended reaction times. peptide.com

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Reagent Name | Acronym |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC |

| Carbodiimides | Diisopropylcarbodiimide | DIC |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® |

| Aminium/Uronium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU |

Carboxylic Acid Group Modifications and Esterification

The carboxylic acid moiety is another key reactive handle. Esterification is a common modification, often serving as a protective strategy during other transformations or to enhance the solubility of the amino acid in organic solvents.

Standard esterification methods include:

Fischer Esterification: Reacting the amino acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis. This requires a large excess of the alcohol.

Alkylation of the Carboxylate: Treating the amino acid with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base like cesium carbonate. This method is often preferred as it proceeds under milder conditions.

Prior to esterification, the amino group is typically protected to prevent it from acting as a competing nucleophile.

Table 3: Summary of Carboxylic Acid Group Modifications

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Methanol, HCl | Methyl Ester |

| Esterification | Benzyl bromide, Cs₂CO₃ | Benzyl Ester |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

Formation of Cyclic and Constrained Structures Incorporating this compound

Incorporating this compound into cyclic structures is a strategy to create conformationally constrained peptides or novel heterocyclic compounds. Cyclization can occur through several pathways, most commonly via intramolecular amide bond formation (lactamization).

For instance, if the terminal end of a peptide chain containing this amino acid has a reactive group, it can be induced to cyclize onto either the amino or carboxyl terminus. The formation of cyclic peptides often involves synthesizing a linear precursor, followed by a head-to-tail cyclization reaction under high dilution to favor the intramolecular process. researchgate.net

The bulky 4,4-dimethylhexyl side chain plays a crucial role in the resulting cyclic structure. It can act as a conformational constraint, limiting the flexibility of the cyclic backbone and potentially inducing specific secondary structures like turns or helices. In some cases, side-chain to side-chain cyclization is also possible if appropriate reactive functionalities are present. The formation of a 1,2,3,4-tetrahydropyridine-2-carboxylic acid residue has been observed as a side reaction in some syntheses involving similar amino acid derivatives, particularly under acidic conditions used for cleavage from a resin. nih.gov

Solid-Phase Peptide Synthesis and Incorporation into Oligomers

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides and small proteins, and it is the primary technique for incorporating non-natural amino acids like this compound into oligopeptides. peptide.comresearchgate.net The process involves covalently attaching the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids in a cycle of deprotection and coupling steps. kennesaw.eduwpmucdn.com

To be used in SPPS, this compound must be prepared with an N-terminal protecting group, most commonly the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. wpmucdn.com The general cycle for adding this amino acid to a growing peptide chain on a resin is as follows:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine (B6355638) in a solvent like DMF, to expose a free amine. wpmucdn.com

Activation & Coupling: The Fmoc-protected this compound is pre-activated in solution using a coupling reagent (such as HBTU or HATU) and a base. sigmaaldrich.com This activated amino acid is then added to the resin, where it couples with the free amine of the peptide chain. kennesaw.eduwpmucdn.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired oligomer sequence is complete. The steric bulk of the 4,4-dimethylhexyl side chain can pose a challenge during the coupling step, potentially leading to incomplete reactions. kennesaw.edu To overcome this, chemists may employ stronger activating reagents, increased concentrations, or longer coupling times. peptide.com The incorporation of such sterically demanding, non-natural amino acids is a valuable tool in medicinal chemistry and materials science for creating peptides with enhanced stability, specific conformations, or novel biological activities. digitellinc.com

Structural Elucidation and Conformational Analysis of 2 Amino 4,4 Dimethylhexanoic Acid Analogs

Advanced Spectroscopic Characterization Techniques

The definitive structural elucidation of 2-Amino-4,4-dimethylhexanoic acid and its derivatives relies on a combination of advanced spectroscopic techniques. These methods provide a comprehensive picture of the molecule's connectivity, mass, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition of this compound and its derivatives with high accuracy. This technique can confirm the molecular formula by providing a highly accurate mass-to-charge ratio. For instance, related compounds like 2-Amino-3,4-dimethylhexanoic acid have a calculated molecular weight of 159.23 g/mol . nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. For complex structures involving amino acids, this technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. grafiati.comjocpr.com In the case of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, X-ray crystallography shows how the cation and anion interact through hydrogen bonds. researchgate.net The crystal structure of this compound would be expected to exhibit specific packing arrangements influenced by the bulky gem-dimethyl group.

| Technique | Information Obtained | Expected Observations for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Proton and carbon chemical shift assignments, scalar couplings | Correlation signals confirming the connectivity of the hexanoic acid backbone and the position of the amino and gem-dimethyl groups. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition | A precise mass measurement confirming the molecular formula C8H17NO2. |

| X-ray Crystallography | Solid-state 3D structure, bond lengths, bond angles, intermolecular interactions | A detailed molecular structure revealing the conformational effects of the gem-dimethyl group and the hydrogen bonding network. |

Conformational Preferences in Solution and Solid State

The conformational flexibility of amino acids is a key determinant of their biological function and physical properties. The presence of a gem-dimethyl group at the C4 position of this compound significantly influences its conformational preferences.

In solution, amino acids can exist in various conformations due to the rotation around single bonds. The conformational behavior of amino acids like N-acetylproline has been studied using two-dimensional infrared spectroscopy, revealing the presence of different conformers in various solvents. nih.govresearchgate.net For this compound, the bulky gem-dimethyl group is expected to restrict the rotation around the C3-C4 and C4-C5 bonds, leading to a more defined set of preferred conformations in solution.

In the solid state, the conformational landscape is often more restricted, with the molecule adopting a single, low-energy conformation within the crystal lattice. The specific conformation will be dictated by a combination of intramolecular forces, such as steric hindrance from the gem-dimethyl group, and intermolecular forces, including hydrogen bonding and van der Waals interactions.

| State | Controlling Factors | Predicted Conformational Behavior of this compound |

| Solution | Solvent polarity, intramolecular hydrogen bonding, steric hindrance | A limited number of preferred conformations due to the steric bulk of the gem-dimethyl group, with the population of each conformer depending on the solvent. |

| Solid State | Crystal packing forces, intermolecular hydrogen bonding | A well-defined, low-energy conformation, likely with a specific orientation of the amino acid backbone to minimize steric clashes. |

Chiroptical Properties and Absolute Configuration Assignments

As a chiral molecule, this compound will exhibit optical activity, which can be characterized by techniques such as circular dichroism (CD) spectroscopy. The chiroptical properties of amino acids are highly sensitive to their conformation and the electronic environment of the chromophores.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the CD spectra of different conformers of an amino acid. mdpi.comresearchgate.net By comparing the calculated spectra with experimental data, it is possible to determine the absolute configuration (R or S) of the chiral center at C2. The CD spectrum of this compound is expected to be influenced by the n→π* transition of the carboxylic acid chromophore and any charge-transfer transitions. The magnitude and sign of the Cotton effects will be dependent on the spatial arrangement of the functional groups around the chiral center.

| Technique | Property Measured | Application to this compound |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light | Determination of the absolute configuration (R/S) by comparing experimental and theoretically predicted spectra. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light | Characterization of the molecule's optical activity. |

Influence of Steric Hindrance (gem-dimethyl) on Molecular Conformation

The gem-dimethyl group at the C4 position is a key structural feature of this compound that exerts a profound influence on its molecular conformation. This steric hindrance, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, can significantly alter bond angles and restrict torsional freedom. acs.orgacs.org

The presence of two methyl groups on the same carbon atom increases the steric bulk in that region of the molecule. This forces adjacent groups to adopt specific orientations to minimize van der Waals repulsion. In the case of this compound, the gem-dimethyl group is expected to:

Restrict rotation around the C3-C4 and C4-C5 bonds, leading to a more rigid backbone.

Influence the folding of the alkyl chain, potentially favoring more extended or folded conformations depending on other intramolecular interactions.

Impact intermolecular packing in the solid state, as the bulky group will affect how the molecules arrange themselves in the crystal lattice.

Computational modeling can be employed to quantify the energetic cost of different conformations and to predict the most stable arrangements of the molecule, taking into account the steric effects of the gem-dimethyl group. nih.gov

| Effect | Description | Consequence for this compound |

| Bond Angle Distortion | The C3-C4-C5 bond angle may be slightly larger than the ideal tetrahedral angle to accommodate the bulky methyl groups. | Altered overall molecular shape compared to a linear hexanoic acid derivative. |

| Torsional Strain | Increased energy barrier for rotation around the C3-C4 and C4-C5 bonds. | Reduced conformational flexibility and a more defined set of low-energy conformers. |

| Intramolecular Interactions | The gem-dimethyl group may influence the proximity of the amino and carboxyl groups, potentially affecting intramolecular hydrogen bonding. | Stabilization of specific folded conformations. |

Computational and Theoretical Studies on 2 Amino 4,4 Dimethylhexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. arxiv.org For 2-Amino-4,4-dimethylhexanoic acid, these calculations provide insights into how the molecule will interact with other chemical species, which is crucial for its application in drug design and materials science.

The process involves solving approximations of the Schrödinger equation for the molecule to determine its electron distribution and orbital energies. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From these fundamental properties, a range of conceptual DFT descriptors can be calculated to quantify reactivity. journalijar.com These descriptors provide a theoretical basis for understanding various aspects of chemical behavior. For instance, the Fukui function can identify the most reactive sites within the molecule, pinpointing which atoms are most susceptible to nucleophilic or electrophilic attack.

Table 1: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

This table outlines key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.

By applying these computational methods, researchers can predict how the unique structure of this compound, with its gem-dimethyl group, influences its electronic properties and reactivity compared to naturally occurring amino acids.

Molecular Dynamics Simulations for Conformational Space Exploration

MD simulations model the movements of atoms over time by solving Newton's equations of motion, taking into account a force field that describes the potential energy of the system. mdpi.com This allows for the observation of dynamic processes and the characterization of the different shapes (conformations) a molecule can adopt in solution. nih.gov The simulations are typically run for nanoseconds to microseconds to ensure adequate sampling of the conformational space. nih.gov

Key analyses performed on MD simulation trajectories include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. researchgate.net

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the molecule by measuring the fluctuation of each atom around its average position. nih.gov

Radius of Gyration (Rg): To measure the compactness of the molecule, which can indicate conformational changes such as folding or unfolding. researchgate.net

Ramachandran Plots: For peptides containing the amino acid, these plots show the distribution of backbone dihedral angles (phi, ψ), revealing preferences for specific secondary structures. nih.gov

The insights gained from MD simulations are crucial for understanding how the inclusion of this compound can enforce specific structural motifs in a peptide, a key strategy in peptidomimetic design. researchgate.netnih.gov

Table 2: Typical Protocol for Molecular Dynamics Simulation

| Step | Description | Software/Method |

|---|---|---|

| 1. System Setup | The initial 3D structure of the molecule is generated. A force field (e.g., AMBER, GROMOS) is assigned to describe atomic interactions. researchgate.net | AMBER, GROMACS, CHARMM |

| 2. Solvation | The molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. researchgate.net | GROMACS, VMD |

| 3. Neutralization | Ions are added to the system to neutralize its total charge. | GROMACS |

| 4. Energy Minimization | The system's energy is minimized to remove any steric clashes or unfavorable geometries in the initial structure. | GROMACS, NAMD |

| 5. Equilibration | The system is gradually heated to the desired temperature and equilibrated at the desired pressure (NPT ensemble) to reach a stable state. researchgate.net | GROMACS, AMBER |

| 6. Production Run | The main simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's dynamic behavior. nih.gov | GROMACS, AMBER, NAMD |

| 7. Trajectory Analysis | The saved trajectory is analyzed to calculate properties like RMSD, RMSF, Rg, and to visualize conformational changes. nih.govresearchgate.net | GROMACS, VMD, Chimera |

This table provides a generalized workflow for conducting MD simulations to study the conformational dynamics of this compound or peptides containing it.

In Silico Prediction of Spectroscopic Data and Molecular Properties

Computational methods offer a rapid and cost-effective way to predict the molecular properties and spectroscopic data of novel compounds like this compound. These in silico predictions are valuable for initial characterization and for guiding experimental work.

Basic physicochemical properties can be calculated from the molecule's 2D structure using established algorithms. Public databases like PubChem provide computationally generated values for many compounds. nih.gov More advanced properties, including spectroscopic data, can be predicted using quantum mechanical calculations or machine learning models trained on large datasets of experimental data. mdpi.comnih.gov

For instance, Nuclear Magnetic Resonance (NMR) spectra, which are fundamental for structure elucidation, can be predicted with high accuracy. researchgate.net DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate the chemical shifts of ¹H and ¹³C nuclei. nih.gov Machine learning approaches are also emerging as a powerful tool for predicting NMR spectra by learning from vast databases of known structures and their corresponding spectra. arxiv.org

Table 3: Computationally Predicted Molecular Properties of this compound

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₈H₁₇NO₂ | - |

| Molecular Weight | 159.23 g/mol | PubChem |

| XLogP3 | 1.0 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Topological Polar Surface Area | 63.3 Ų | PubChem (Computed) |

| Heavy Atom Count | 11 | PubChem (Computed) |

This data is sourced from the PubChem database (CID 10607912) and represents properties calculated from the molecule's structure. nih.gov

The ability to predict these properties in silico accelerates the research and development process by allowing for the screening of virtual compounds and providing a theoretical baseline for comparison with experimental results. nih.gov

Computational Design of this compound-Containing Scaffolds

The unique structural features of non-canonical amino acids like this compound make them valuable building blocks in the computational design of molecular scaffolds and peptidomimetics. nih.gov These scaffolds are engineered molecules designed to present specific functional groups in a defined three-dimensional arrangement, often to mimic the binding interface of a protein or to serve as a framework for new therapeutics. mdpi.com

The incorporation of sterically hindered amino acids is a key strategy to impart conformational rigidity and metabolic stability to peptides. byu.edu The gem-dimethyl group on the hexanoic acid side chain of this compound introduces significant steric bulk. Computational design algorithms can leverage this feature to:

Enforce specific backbone conformations: The bulky side chain can restrict the available dihedral angles of the peptide backbone, forcing it into a desired secondary structure like a β-turn or helix.

Create specific binding pockets: The lipophilic side chain can be positioned to make precise hydrophobic interactions within a target protein's binding site, enhancing affinity and specificity. nih.gov

Increase proteolytic resistance: The unnatural structure and steric hindrance can prevent recognition by proteases, increasing the in vivo half-life of the peptide-based drug.

Computational methods, including molecular docking and MD simulations, are used to model how a scaffold containing this compound will interact with its biological target. nih.gov These simulations allow designers to optimize the placement of the amino acid within the scaffold to achieve the desired biological activity before undertaking chemical synthesis. nih.gov

Table 4: Strategies for Computational Scaffold Design

| Design Strategy | Objective | Computational Method |

|---|---|---|

| Conformational Constraint | To pre-organize the peptide into its bioactive conformation and reduce entropy loss upon binding. | Molecular Dynamics, Ramachandran analysis |

| Side-Chain Modification | To introduce novel functional groups for enhanced binding or altered physicochemical properties. | Homology modeling, Rosetta Design |

| Backbone Modification | To improve metabolic stability and oral bioavailability (e.g., N-methylation, cyclization). | Molecular Dynamics, Free Energy Perturbation |

| Scaffold Hopping | To replace the peptide backbone with a non-peptidic framework while retaining key side-chain interactions. | Pharmacophore modeling, Virtual Screening |

This table summarizes common computational strategies where a non-canonical amino acid like this compound could be a valuable component.

Through such computational approaches, this compound can be strategically incorporated into novel molecular architectures to create next-generation therapeutics and research tools. nih.govnih.gov

Biochemical and Biotechnological Research Applications of 2 Amino 4,4 Dimethylhexanoic Acid

Incorporation into Peptidomimetics and Constrained Peptides for Mechanistic Probes

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics and constrained peptides. These modified peptides can exhibit enhanced stability, bioavailability, and novel functionalities, making them valuable as mechanistic probes to study biological processes. The gem-dimethyl group on the C4 position of 2-Amino-4,4-dimethylhexanoic acid introduces significant steric bulk. This feature can be exploited to enforce specific backbone conformations in a peptide, thereby creating a constrained peptide. Such conformational restriction can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and specificity for a target protein. nih.govuminho.pt

While the principle of using sterically demanding amino acids to constrain peptide structures is well-established, specific studies detailing the incorporation of this compound for creating mechanistic probes are not readily found in the current body of scientific literature. However, research on similar branched-chain amino acids, such as 2-amino-4-ethylhexanoic acid, has shown that their incorporation can significantly impact the activity of proteases like chymotrypsin (B1334515) due to steric hindrance. researchgate.netresearchgate.net This suggests that this compound could similarly be used to probe the active sites of enzymes and receptors.

Role as a Chiral Building Block in Natural Product Synthesis and Analogue Design

Chiral amino acids are fundamental building blocks in the synthesis of many natural products and their analogues. nih.gov The stereochemistry and side-chain functionality of the amino acid can be critical for the biological activity of the final product. As a chiral compound, this compound can be synthesized in enantiomerically pure forms, making it a potential starting material for the asymmetric synthesis of complex molecules.

The unique 4,4-dimethylhexyl side chain could be used to introduce a lipophilic and sterically hindered moiety into a natural product scaffold. This modification could influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. While general methods for the asymmetric synthesis of tailor-made amino acids using chiral catalysts are well-developed, specific examples of the use of this compound in the total synthesis of natural products or the design of their analogues are not prominently featured in published research. nih.govmdpi.com

Enzymatic Recognition and Substrate Analogue Studies (non-therapeutic contexts)

The interaction of enzymes with their substrates is highly specific. Unnatural amino acids can be used as substrate analogues to study enzyme mechanisms, specificity, and inhibition. The bulky 4,4-dimethylhexyl side chain of this compound makes it an interesting candidate for probing the substrate-binding pockets of various enzymes, such as aminoacyl-tRNA synthetases, transaminases, and proteases.

By attempting to use this compound as a substrate, researchers could gain insights into the steric and electronic requirements of an enzyme's active site. For instance, studies with other unnatural amino acids have been used to investigate the substrate specificity of enzymes involved in peptide synthesis and metabolism. researchgate.netnih.gov However, specific studies on the enzymatic recognition or processing of this compound in non-therapeutic contexts have not been identified in the current literature.

Protein Engineering and Design Utilizing Unnatural Amino Acid Residues

The site-specific incorporation of unnatural amino acids into proteins is a revolutionary technique in protein engineering. nih.govnih.gov This method allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins. The incorporation of this compound could be used to:

Probe protein structure and dynamics: The bulky, conformationally restricted side chain could be used to study the effects of steric hindrance on protein folding, stability, and protein-protein interactions.

Engineer novel protein functions: The unique properties of the amino acid could be harnessed to create enzymes with altered substrate specificities or proteins with enhanced stability.

The genetic code expansion technique allows for the incorporation of a wide array of unnatural amino acids into proteins in both prokaryotic and eukaryotic systems. nih.gov While this technology is powerful, its application to a specific unnatural amino acid requires the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for that amino acid. To date, no such system has been reported for this compound in the scientific literature.

Biosynthetic Pathway Interrogation and Metabolic Engineering (if applicable in non-human systems)

Understanding and engineering metabolic pathways is a cornerstone of biotechnology. Unnatural amino acids can be used to interrogate and manipulate these pathways. For example, they can be used as pathway inhibitors or as building blocks for the synthesis of novel metabolites.

The potential for this compound to be utilized in metabolic engineering would depend on its ability to be recognized and processed by cellular enzymes. If a biosynthetic pathway for this amino acid were discovered or engineered, it could potentially be used to produce novel peptides or other secondary metabolites in microbial systems. nih.govnih.gov Currently, there is no information in the scientific literature to suggest that this compound is a natural product or that its biosynthesis has been engineered in any organism.

Advanced Materials Science and Catalyst Design Applications of 2 Amino 4,4 Dimethylhexanoic Acid

Development of Biologically Inspired Polymers and Biomimetic Materials

There is no available research demonstrating the incorporation of 2-Amino-4,4-dimethylhexanoic acid into biologically inspired polymers or biomimetic materials. The scientific community has explored a vast array of amino acids for creating materials that mimic natural structures and functions, but this specific non-proteinogenic amino acid does not appear in the current body of literature for these applications.

Design of Chiral Ligands and Catalysts Incorporating this compound Moieties

The design of chiral ligands is a cornerstone of asymmetric catalysis, and amino acids are valuable building blocks in this endeavor. However, there are no published reports on the use of this compound to create chiral ligands or catalysts. The unique steric hindrance provided by the 4,4-dimethyl groups could theoretically influence catalytic activity and selectivity, but this potential remains unexplored in academic or industrial research.

Self-Assembly and Supramolecular Chemistry of this compound Derivatives

The self-assembly of amino acid derivatives is a powerful strategy for constructing complex nanostructures. rsc.orgnih.gov Non-covalent interactions such as hydrogen bonding and hydrophobic interactions drive the spontaneous organization of these molecules into well-defined architectures. d-nb.info While the principles of self-assembly are well-established for many amino acids, no studies have been published that specifically investigate the self-assembling properties of this compound or its derivatives.

Applications in Surface Functionalization and Bio-Interfacial Materials

The modification of material surfaces with amino acids can impart biocompatibility and other desirable properties for creating advanced bio-interfacial materials. This is a vibrant area of research, yet there is no evidence in the scientific literature of this compound being used for surface functionalization or in the development of bio-interfacial materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.